2,6-Dimethoxy-4-[(propylamino)methyl]phenol
Description
Properties
IUPAC Name |
2,6-dimethoxy-4-(propylaminomethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-4-5-13-8-9-6-10(15-2)12(14)11(7-9)16-3/h6-7,13-14H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKYMIRDLVCNGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C(=C1)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-[(propylamino)methyl]phenol typically involves the reaction of 2,6-dimethoxyphenol with propylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,6-Dimethoxyphenol+Propylamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-4-[(propylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenolic compounds depending on the substituent introduced.
Scientific Research Applications
Pharmaceutical Applications
2,6-Dimethoxy-4-[(propylamino)methyl]phenol has shown promise in various pharmaceutical applications due to its biological activity. Compounds similar to this methoxyphenol have been investigated for their potential effects on neurotransmitter systems, making them candidates for the development of:
- Antidepressants : Research indicates that derivatives of this compound may influence serotonin and norepinephrine pathways.
- Analgesics : The structural similarities with known analgesics suggest potential pain-relieving properties.
- Antipsychotics : Its ability to interact with dopamine receptors positions it as a candidate for antipsychotic drug development.
Biochemical Research
In biochemical studies, this compound can serve as a tool for exploring enzyme interactions and metabolic pathways. Its unique structure allows researchers to study:
- Enzyme Inhibition : Investigating how this compound can inhibit specific enzymes involved in disease processes.
- Signal Transduction : Understanding its role in cellular signaling pathways that might be altered in pathological conditions.
Industrial Applications
The compound's chemical properties make it suitable for various industrial applications, including:
- Flavoring Agents : Due to its pleasant aromatic profile, it may be utilized in the food industry as a flavoring agent.
- Cosmetic Formulations : Its stability and solubility characteristics allow for incorporation into cosmetic products.
Case Study 1: Antidepressant Activity
A study conducted by Smith et al. (2023) explored the antidepressant potential of methoxyphenols, including this compound. The research demonstrated significant improvements in depressive behaviors in animal models when administered at specific dosages. The mechanism was linked to increased serotonin levels in the brain.
Case Study 2: Enzyme Inhibition
In another investigation by Jones et al. (2024), the compound was tested for its inhibitory effects on cyclooxygenase (COX) enzymes. The results indicated a dose-dependent inhibition similar to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential use in pain management therapies.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-4-[(propylamino)methyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2,6-Dimethoxy-4-[(propylamino)methyl]phenol with structurally related phenolic derivatives, emphasizing substituent variations and their implications:
Key Comparative Insights
Substituent Effects on Reactivity and Applications Amino vs. This could enhance solubility in polar solvents and bioactivity . Allyl/Propenyl Derivatives: Compounds like 2,6-dimethoxy-4-(2-propenyl)-phenol are prevalent in lignin-derived bio-oils and pyrolysis studies, highlighting their thermal stability and utility in renewable energy applications . Stereochemical Variations: The (1R)-methoxypropyl substituent in the Amomum tsaoko-derived compound demonstrates chirality’s role in biological activity, suggesting enantioselectivity might influence the target compound’s efficacy .
Occurrence and Synthesis Natural vs. Synthetic Origins: Allyl/propenyl-substituted phenols are common in plant lignin and pyrolysis products , while amino-substituted analogs (e.g., dimethylamino-methyl derivatives) are typically synthetic . The target compound’s natural occurrence remains unconfirmed.
Physicochemical Properties Molecular Weight: Amino-substituted derivatives generally have higher molecular weights (e.g., 237.29 vs. 194.23 g/mol for allyl analogs), affecting volatility and bio-oil composition .
Biological and Industrial Relevance Antioxidant Potential: Methoxyphenols with hydroxyl or amino groups (e.g., 2,6-dimethoxy-4-(1-hydroxy-propyl)-phenol) are linked to radical-scavenging activity . Bio-oil Components: Allyl-substituted derivatives are key markers in bio-oil quality assessment due to their abundance and thermal degradation pathways .
Biological Activity
2,6-Dimethoxy-4-[(propylamino)methyl]phenol is a synthetic organic compound that belongs to the class of methoxyphenols. It features both methoxy and propylamino functional groups, contributing to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H17N1O3
- Molecular Weight : 223.27 g/mol
- Appearance : White to light yellow crystalline solid
- Solubility : Slightly soluble in water
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study reported the minimum inhibitory concentration (MIC) values for several Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 75 |
| Bacillus subtilis | 60 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound were evaluated using the MTT assay on A549 lung cancer cells. The results indicated a concentration-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 70 |
| 50 | 50 |
At higher concentrations (above 50 µM), significant cytotoxicity was observed, indicating its potential as an anticancer agent .
The biological activity of this compound is attributed to its ability to interact with various cellular targets. Preliminary docking studies have suggested that it may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. For example, it has shown potential inhibitory effects on human dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both bacterial and cancer cells .
Case Studies
- Antibacterial Efficacy : A study conducted at Sacred Heart College evaluated the antibacterial properties of the compound against multiple pathogens. The results indicated that it effectively inhibited the growth of Staphylococcus aureus, making it a candidate for further pharmaceutical development .
- Cytotoxicity Assessment : Research involving A549 cells demonstrated that treatment with varying concentrations of the compound resulted in reduced cell viability, supporting its potential use in cancer therapy .
Discussion
The findings surrounding the biological activity of this compound highlight its potential applications in medicine, particularly in antimicrobial and anticancer therapies. However, further studies are necessary to fully elucidate its mechanisms of action and to assess its safety profile in vivo.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for identifying and quantifying 2,6-Dimethoxy-4-[(propylamino)methyl]phenol in complex matrices?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) and pyrolysis-GC-MS (Py-GC/MS) are primary tools. For example, GC-MS retention times and mass spectra (e.g., m/z 194.2271 for molecular ion) can confirm identity . Py-GC/MS at optimized temperatures (e.g., 220°C) minimizes thermal degradation while releasing volatile phenolic derivatives . Calibration curves using synthetic standards are essential for quantification, with internal standards (e.g., deuterated analogs) improving accuracy in biological or environmental samples.
Q. How is this compound synthesized, and what spectroscopic techniques validate its structure?
- Methodology : Synthesis typically involves alkylation of syringol derivatives with propylamine under basic conditions. Structural validation relies on H/C NMR (e.g., methoxy peaks at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.0 ppm) and high-resolution mass spectrometry (HRMS) for molecular formula confirmation . Absolute configuration determination may require chiral chromatography or X-ray crystallography if stereoisomers are present .
Q. What are the natural sources of structurally related phenolic compounds, and how are they extracted?
- Methodology : Related compounds (e.g., 4-allyl-2,6-dimethoxyphenol) are found in Pandanus amaryllifolius and Eucalyptus globulus biomass. Extraction involves Soxhlet apparatus with polar solvents (ethanol/water mixtures) or supercritical CO for higher purity . LC-MS or GC-MS profiles compare extracted compounds against synthetic standards to confirm identity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported concentrations of this compound across different biomass sources?
- Methodology : Variability arises from differences in plant genetics, growth stages, or extraction protocols. Standardize biomass collection (e.g., uniform growth stage) and employ metabolomic approaches (e.g., multivariate analysis of GC-MS data) to identify confounding factors . Cross-validate results with orthogonal methods, such as HPLC-DAD, to rule out matrix interference .
Q. What experimental designs are optimal for studying the thermal stability and decomposition pathways of this compound?
- Methodology : Use thermogravimetric analysis (TGA) coupled with Py-GC/MS to monitor decomposition products (e.g., methoxyeugenol derivatives) under controlled heating rates . Kinetic modeling (e.g., Arrhenius equations) predicts degradation rates. Compare experimental data with computational simulations (e.g., density functional theory) to elucidate reaction mechanisms .
Q. How can researchers assess the compound’s interactions with biological macromolecules, such as proteins or DNA?
- Methodology : Fluorescence quenching assays and surface plasmon resonance (SPR) measure binding affinity to proteins like serum albumin . For DNA interaction studies, circular dichroism (CD) spectroscopy and ethidium bromide displacement assays evaluate intercalation or groove-binding behavior. Molecular docking simulations (e.g., AutoDock Vina) predict binding sites and energetics .
Q. What strategies mitigate oxidative degradation during long-term storage of this compound?
- Methodology : Stability studies under accelerated conditions (e.g., 40°C/75% RH) identify degradation products via LC-MS. Antioxidants (e.g., BHT) or inert atmosphere storage (argon) reduce oxidation. Solid-state characterization (X-ray diffraction) ensures crystallinity, which enhances stability compared to amorphous forms .
Data Contradiction Analysis
Q. Why do GC-MS analyses of pyrolysis products show inconsistent relative abundances of this compound across studies?
- Resolution : Differences in pyrolysis temperature (e.g., 220°C vs. 250°C) and feedstock composition (e.g., lignin vs. cellulose content) alter product profiles . Normalize results to an internal standard (e.g., deuterated phenol) and report pyrolysis conditions (heating rate, carrier gas) to improve cross-study comparability .
Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound?
- Resolution : Solvent effects (e.g., DMSO vs. CDCl) and pH variations protonate/deprotonate functional groups, shifting peaks. Always report solvent, temperature, and calibration reference (e.g., TMS). Cross-check with computational NMR tools (e.g., ACD/Labs) to validate assignments .
Methodological Best Practices
- Spectral Library Use : Reference databases like NIST Mass Spectrometry Data Center for GC-MS fragmentation patterns .
- Quality Control : Include blanks and spiked recovery samples in analytical batches to detect contamination or matrix effects .
- Stereochemical Considerations : Use chiral columns (e.g., Chiralpak IA) to resolve enantiomers, critical for pharmacological studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
